Cas no 4732-11-0 (O-(2-phenylethyl)hydroxylamine)

O-(2-Phenylethyl)hydroxylamine is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of hydroxylamine derivatives and chiral auxiliaries. Its structure, featuring a phenyl ethyl group linked to a hydroxylamine moiety, makes it useful in asymmetric synthesis and the construction of nitrogen-containing heterocycles. The compound exhibits good stability under standard conditions, facilitating handling and storage. It is commonly employed in pharmaceutical and agrochemical research for the development of bioactive molecules. Its reactivity with carbonyl compounds enables the formation of oximes and other functionalized derivatives, enhancing its utility in fine chemical synthesis.
O-(2-phenylethyl)hydroxylamine structure
4732-11-0 structure
Product name:O-(2-phenylethyl)hydroxylamine
CAS No:4732-11-0
MF:C8H11NO
MW:137.179042100906
MDL:MFCD02246316
CID:1517952
PubChem ID:202940

O-(2-phenylethyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(2-phenylethyl)hydroxylamine
    • [2-(Aminooxy)ethyl]benzene
    • hydroxylamine, O-(2-phenylethyl)-
    • Phenethyloxyamine
    • SCHEMBL538855
    • BZCDKOOXCPRISF-UHFFFAOYSA-N
    • MFCD02246316
    • O-(2-phenylethyl)-hydroxylamine
    • 4732-11-0
    • N-phenylethoxyamine
    • DTXSID30276817
    • 2-(phenyl)ethoxyamine
    • SY281546
    • EN300-1232716
    • AKOS002805468
    • CS-0452803
    • F1631-0190
    • DB-210074
    • O-phenethylhydroxylamine
    • MDL: MFCD02246316
    • Inchi: InChI=1S/C8H11NO/c9-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
    • InChI Key: BZCDKOOXCPRISF-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CCON

Computed Properties

  • Exact Mass: 137.08413
  • Monoisotopic Mass: 137.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 79.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.036
  • Boiling Point: 259°C at 760 mmHg
  • Flash Point: 124.2°C
  • Refractive Index: 1.533
  • PSA: 35.25

O-(2-phenylethyl)hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1187276-1g
O-Phenethylhydroxylamine
4732-11-0 95%
1g
$795 2024-07-19
Life Chemicals
F1631-0190-0.5g
O-(2-phenylethyl)hydroxylamine
4732-11-0 95%+
0.5g
$419.0 2023-09-07
Life Chemicals
F1631-0190-0.25g
O-(2-phenylethyl)hydroxylamine
4732-11-0 95%+
0.25g
$398.0 2023-09-07
Enamine
EN300-1232716-500mg
O-(2-phenylethyl)hydroxylamine
4732-11-0 95.0%
500mg
$374.0 2023-10-02
Aaron
AR00727Z-10g
Phenethyloxyamine
4732-11-0 95%
10g
$2976.00 2023-12-14
1PlusChem
1P0071ZN-5g
Phenethyloxyamine
4732-11-0 95%
5g
$1852.00 2024-05-01
A2B Chem LLC
AD28371-100mg
Phenethyloxyamine
4732-11-0 95%
100mg
$183.00 2024-04-20
A2B Chem LLC
AD28371-250mg
Phenethyloxyamine
4732-11-0 95%
250mg
$246.00 2024-04-20
Enamine
EN300-1232716-50mg
O-(2-phenylethyl)hydroxylamine
4732-11-0 95.0%
50mg
$94.0 2023-10-02
Aaron
AR00727Z-1g
Phenethyloxyamine
4732-11-0 95%
1g
$712.00 2025-02-12

O-(2-phenylethyl)hydroxylamine Related Literature

Additional information on O-(2-phenylethyl)hydroxylamine

Comprehensive Overview of O-(2-phenylethyl)hydroxylamine (CAS No. 4732-11-0): Properties, Applications, and Research Insights

O-(2-phenylethyl)hydroxylamine (CAS No. 4732-11-0) is a specialized organic compound gaining traction in pharmaceutical and biochemical research due to its unique structural and functional properties. This compound, often referred to by its systematic name or abbreviated as PEHA, belongs to the hydroxylamine derivatives class, which are pivotal intermediates in synthetic chemistry. Researchers and industry professionals frequently search for "O-(2-phenylethyl)hydroxylamine synthesis," "CAS 4732-11-0 applications," and "hydroxylamine derivatives in drug discovery," reflecting its growing relevance in modern science.

The molecular structure of O-(2-phenylethyl)hydroxylamine combines a phenyl group with a hydroxylamine moiety, making it a versatile building block for N-O bond formation reactions. Its CAS registry number (4732-11-0) ensures precise identification in chemical databases, a critical factor for compliance and reproducibility in lab settings. Recent studies highlight its role in designing enzyme inhibitors and chelation agents, aligning with trending topics like "targeted drug delivery" and "metal ion scavengers." These applications resonate with the increasing demand for precision medicine and environmental remediation technologies.

From a synthetic perspective, O-(2-phenylethyl)hydroxylamine is synthesized via reductive amination of 2-phenylethyl ketones or through nucleophilic substitution reactions. Optimized protocols for its production are often queried as "green synthesis of hydroxylamines," reflecting the shift toward sustainable chemistry. The compound's stability under physiological conditions also makes it a candidate for bioconjugation strategies, a hot topic in "antibody-drug conjugate (ADC) development."

In analytical chemistry, CAS 4732-11-0 is characterized by techniques such as NMR spectroscopy and mass spectrometry, with fragmentation patterns frequently discussed in academic forums. Its purity (>98%) is crucial for reproducibility, a concern echoed in searches like "HPLC methods for hydroxylamine analysis." Additionally, its role in radical scavenging has sparked interest in antioxidant research, linking it to popular health trends such as "oxidative stress mitigation."

Safety profiles of O-(2-phenylethyl)hydroxylamine are well-documented, with handling recommendations emphasizing inert atmosphere storage to prevent degradation. While not classified as hazardous, proper personal protective equipment (PPE) is advised during use—a point emphasized in queries like "safe handling of hydroxylamine derivatives." Regulatory compliance, particularly under REACH and FDA guidelines, is another frequent search theme, underscoring its pharmaceutical potential.

Future directions for 4732-11-0 research include its integration into catalytic systems and bioorthogonal chemistry, areas gaining momentum in "click chemistry applications." As the scientific community prioritizes functional group compatibility and atom economy, this compound’s adaptability positions it as a key player in next-generation synthetic methodologies. Collaborative studies exploring its structure-activity relationships (SAR) further validate its utility in rational drug design.

In summary, O-(2-phenylethyl)hydroxylamine (CAS No. 4732-11-0) bridges fundamental chemistry and cutting-edge applications, from small-molecule therapeutics to material science. Its alignment with trending search terms like "multifunctional hydroxylamines" and "CAS 4732-11-0 suppliers" demonstrates its interdisciplinary appeal. As research evolves, this compound is poised to address challenges in precision synthesis and biocompatible chemistry, making it a staple in innovation-driven laboratories worldwide.

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